3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c1-30-18-13-11-16(12-14-18)15-27-23(17-7-3-2-4-8-17)26-24-21(25(27)29)22(28)19-9-5-6-10-20(19)31-24/h2-14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIJSXMZUHCCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-methoxybenzaldehyde with 2-phenylchromen-4-one in the presence of a base to form the intermediate. This intermediate is then reacted with guanidine or its derivatives under acidic or basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromeno or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can interact with cellular signaling pathways, modulating the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anti-cancer properties and used as a CDK2 inhibitor.
Thieno[2,3-d]pyrimidine: Exhibits anti-inflammatory and antimicrobial activities.
Pyrido[2,3-d]pyrimidine: Studied for its therapeutic potential in treating various diseases.
Uniqueness
3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substitution pattern and the combination of chromeno and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
3-(4-Methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound belonging to the class of chromeno-pyrimidine derivatives. These compounds have gained attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on existing literature.
Chemical Structure
The structure of this compound can be represented as follows:
Synthesis
The synthesis of chromeno-pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The method often includes cyclization reactions that yield the desired chromeno-pyrimidine framework. For instance, the synthesis may involve the reaction of substituted phenyl compounds with pyrimidine derivatives under acidic conditions.
Anticancer Activity
Recent studies have indicated that chromeno-pyrimidine derivatives exhibit significant anticancer properties. For example, a related compound demonstrated potent inhibition of tumor growth in various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis and inhibit cell migration and cycle progression in cancer cells.
Table 1: Anticancer Activity of Chromeno-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 5.0 | Induces apoptosis |
| 2-(substituted phenyl)-chromeno[2,3-d]pyrimidine | HeLa | 10.0 | Cell cycle arrest |
Antimicrobial Activity
Chromeno-pyrimidine derivatives have also shown promising antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| 2-phenyl-chromeno[2,3-d]pyrimidine | S. aureus | 10 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory potential of chromeno-pyrimidine derivatives has been explored in various models. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.
- Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited the growth of both types of bacteria at varying concentrations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, and what key reaction parameters influence yield?
- Answer : The compound is typically synthesized via multi-step heterocyclization. Key methods include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2–3 hours vs. traditional 24 hours) and improves yield (up to 85%) by enhancing reaction homogeneity .
- Multi-component reactions : Combining aromatic aldehydes, malonitrile, and α-naphthols in PEG-400 at 100°C under catalyst-free conditions .
- Critical parameters : Solvent choice (e.g., ethanol or DMF), temperature control (±5°C), and stoichiometric ratios (e.g., 1:1.2 for aldehyde to malonitrile).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing its structure?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxybenzyl protons at δ 3.8–4.1 ppm) .
- X-ray crystallography : Resolves dihedral angles between chromeno-pyrimidine and phenyl rings (e.g., planar configuration with angles <10°) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 439.2) .
Q. How is the compound’s purity assessed, and what challenges arise in purification?
- Answer :
- HPLC : Uses C18 columns with acetonitrile/water gradients (90:10 to 50:50) for >95% purity .
- Challenges : Co-elution of regioisomers (e.g., C-4 vs. C-5 substituted by-products) requires iterative column chromatography with silica gel (hexane/ethyl acetate) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the production of this compound?
- Answer : Microwave irradiation accelerates reactions via dielectric heating, enabling:
- Yield enhancement : 15–20% increase compared to conventional heating .
- Reduced side products : Selective activation of polar intermediates minimizes dimerization .
- Scalability : Demonstrated for gram-scale synthesis using continuous-flow reactors .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Answer :
- Standardized assays : Use identical bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) and MIC protocols to compare antimicrobial data .
- Dose-response validation : Replicate studies with purified batches to rule out impurity-driven artifacts .
- Structural analogs : Test derivatives (e.g., 3-ethyl or 5-methyl variants) to isolate substituent-specific effects .
Q. What computational methods predict its reactivity and interactions with biological targets?
- Answer :
- DFT calculations : Model HOMO-LUMO gaps (e.g., 4.2 eV) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding to M. tuberculosis enoyl-ACP reductase (binding energy <−8 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How does modifying substituents (e.g., methoxy vs. chloro groups) affect its pharmacological profile?
- Answer :
- Methoxy groups : Enhance solubility (logP reduced by 0.5–1.0) but reduce antimicrobial potency (MIC increased 2–4×) .
- Chloro substituents : Improve target affinity (e.g., IC50 reduced from 12 μM to 3 μM against kinase targets) via hydrophobic interactions .
- Positional effects : C-2 phenyl groups are critical for π-π stacking with DNA gyrase .
Q. What are the limitations of current synthetic methods, and what improvements are proposed?
- Answer :
- Limitations : Low regioselectivity in alkylation steps (e.g., benzyl vs. methyl substitution) and scalability issues with PEG solvents .
- Improvements :
- Catalytic systems : Use Pd/Cu catalysts for selective C–H functionalization .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance recyclability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
